N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the class of pyrazoles and pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrrolopyridine Moiety: : This step may involve cyclization reactions starting from a suitable precursor, such as an aminopyridine derivative, under conditions like oxidative cyclization.
Introduction of the Pyrazole Ring: : This can be achieved through cycloaddition reactions where a hydrazine derivative reacts with a β-diketone or equivalent compound.
Linking the Aromatic Substituents: : Coupling reactions, such as Suzuki-Miyaura or Stille couplings, can be employed to attach the 4-fluorophenyl group to the pyrazole core.
Functionalization of the Carboxamide Group: : Amide bond formation can be accomplished using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimization of reaction conditions to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry approaches, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: : Reductive amination could be used to modify the carboxamide group.
Substitution: : Electrophilic aromatic substitution reactions could modify the 4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-chloroperbenzoic acid) or PCC (pyridinium chlorochromate) can be used.
Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: : Reactions can be facilitated by catalysts like palladium or transition metal complexes.
Major Products Formed
Depending on the reaction conditions and reagents used, products can range from oxidized derivatives, reduced forms of the amide group, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition Studies: : It can be used to explore enzyme inhibition mechanisms, particularly involving kinases or other regulatory proteins.
Medicine
Drug Development:
Industry
Material Science: : Possible uses in the development of advanced materials with unique electronic or photonic properties.
Mechanism of Action
The precise mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects varies based on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or other proteins, inhibiting their activity or modifying their function.
Pathways Involved: : The compound could influence signaling pathways, particularly those involving kinases or other regulatory molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: : Differing only in the absence of the fluorophenyl group.
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: : Lacking the pyrrolopyridine moiety.
Uniqueness
What sets N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide apart is its combination of structural elements that impart a unique set of chemical reactivity and biological activity profiles, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-25-16(11-15(24-25)12-4-6-13(21)7-5-12)18(27)23-9-10-26-19(28)14-3-2-8-22-17(14)20(26)29/h2-8,11H,9-10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNIDQXPBNCXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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